molecular formula C8H8BrN3O4 B1315935 Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate CAS No. 152684-25-8

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate

Cat. No. B1315935
M. Wt: 290.07 g/mol
InChI Key: FWQJNBFSNAEDGF-UHFFFAOYSA-N
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Patent
US07238813B2

Procedure details

To a solution of 5-bromo-3-(ethoxycarbonyl)amino-2-nitropyridine (1.57 g, 5.4 mmol) in ethanol (2.5 mL) was added KOH (813 mg, 14.5 mmol) in water (12.5 mL) and stirred at 90° C. for 1 hr then at room temperature for 1 hr. The mixture was added water. The formed precipitate was collected by filtration, washed with water then dried under reduced pressure to give the title compound (1.08 g, 92%): MS m/e 216, 218 (M−1).
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
813 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
12.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH:11]C(OCC)=O)[C:5]([N+:8]([O-:10])=[O:9])=[N:6][CH:7]=1.[OH-].[K+]>C(O)C.O>[Br:1][C:2]1[CH:3]=[C:4]([NH2:11])[C:5]([N+:8]([O-:10])=[O:9])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.57 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)[N+](=O)[O-])NC(=O)OCC
Name
Quantity
813 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
12.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred at 90° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The formed precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
then dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)[N+](=O)[O-])N
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.